![molecular formula C8H8N2O3S2 B13531925 2-{[4-Cyano-5-(ethylsulfanyl)-1,2-thiazol-3-yl]oxy}aceticacid](/img/structure/B13531925.png)
2-{[4-Cyano-5-(ethylsulfanyl)-1,2-thiazol-3-yl]oxy}aceticacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[4-cyano-5-(ethylsulfanyl)-1,2-thiazol-3-yl]oxy}acetic acid is an organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-cyano-5-(ethylsulfanyl)-1,2-thiazol-3-yl]oxy}acetic acid typically involves the reaction of 4-cyano-5-(ethylsulfanyl)-1,2-thiazole with chloroacetic acid under basic conditions. The reaction proceeds through the nucleophilic substitution of the chloro group by the thiazole oxygen, forming the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with the desired specifications.
化学反応の分析
Types of Reactions
2-{[4-cyano-5-(ethylsulfanyl)-1,2-thiazol-3-yl]oxy}acetic acid can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-2 position, using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, room temperature to mild heating.
Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium on carbon, solvents like tetrahydrofuran (THF) or ethanol, room temperature to reflux conditions.
Substitution: Halogens (e.g., bromine, chlorine), nitro compounds, solvents like acetonitrile or dichloromethane, room temperature to mild heating.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted thiazoles.
科学的研究の応用
2-{[4-cyano-5-(ethylsulfanyl)-1,2-thiazol-3-yl]oxy}acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials, such as polymers or dyes, due to its unique chemical properties.
作用機序
The mechanism of action of 2-{[4-cyano-5-(ethylsulfanyl)-1,2-thiazol-3-yl]oxy}acetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano group can act as an electrophile, while the thiazole ring can participate in various interactions, including hydrogen bonding and π-π stacking. These interactions can influence cellular pathways, leading to the observed biological effects.
類似化合物との比較
Similar Compounds
Thiazole derivatives: Compounds like 2-aminothiazole, 2-mercaptothiazole, and 2-chlorothiazole share the thiazole ring structure but differ in their substituents.
Cyanoacetic acid derivatives: Compounds like cyanoacetic acid, ethyl cyanoacetate, and methyl cyanoacetate have the cyanoacetic acid moiety but lack the thiazole ring.
Uniqueness
2-{[4-cyano-5-(ethylsulfanyl)-1,2-thiazol-3-yl]oxy}acetic acid is unique due to the combination of the thiazole ring, cyano group, and ethylsulfanyl group. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C8H8N2O3S2 |
|---|---|
分子量 |
244.3 g/mol |
IUPAC名 |
2-[(4-cyano-5-ethylsulfanyl-1,2-thiazol-3-yl)oxy]acetic acid |
InChI |
InChI=1S/C8H8N2O3S2/c1-2-14-8-5(3-9)7(10-15-8)13-4-6(11)12/h2,4H2,1H3,(H,11,12) |
InChIキー |
NPBDXDLXEDUVQX-UHFFFAOYSA-N |
正規SMILES |
CCSC1=C(C(=NS1)OCC(=O)O)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


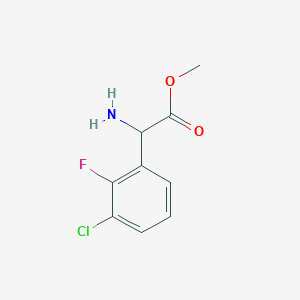
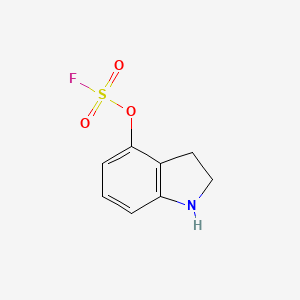
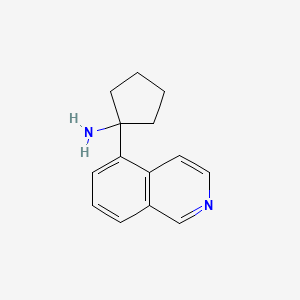



![3-{[(Tert-butoxy)carbonyl]amino}-5-(methoxycarbonyl)benzoicacid](/img/structure/B13531867.png)

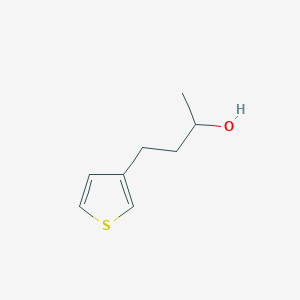
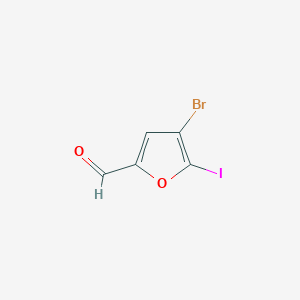
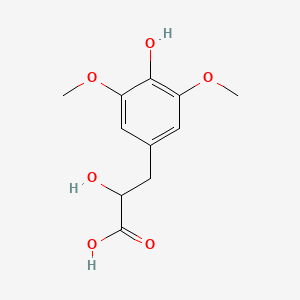
![tert-butyl N-[(1R,5R)-5-hydroxycyclohex-3-en-1-yl]carbamate](/img/structure/B13531912.png)
![3-{[(2,4-Difluorophenyl)methyl]amino}-1,2-dihydroisoquinolin-1-one](/img/structure/B13531917.png)

